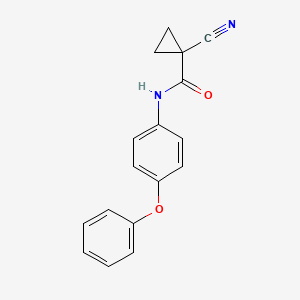
1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide is a compound with a cyclopropane ring, a cyano group, and a phenoxyphenyl group. This compound is known for its diverse applications in scientific research, particularly in medicinal chemistry and materials science .
作用机制
Target of Action
Similar compounds have been found to target theNLRP3 inflammasome , a multiprotein complex that mediates the secretion of potent inflammatory mediators .
Mode of Action
It’s worth noting that similar compounds have been designed to inhibit the nlrp3 inflammasome . Inhibition of the NLRP3 inflammasome can prevent the secretion of proinflammatory cytokines, thus reducing inflammation .
Biochemical Pathways
The compound may affect the NLRP3 inflammasome pathway . Activation of the NLRP3 inflammasome leads to the secretion of proinflammatory cytokines. By inhibiting the NLRP3 inflammasome, the compound could potentially reduce the production of these cytokines, thereby mitigating inflammation .
Result of Action
Similar compounds have been found to exhibit weak effects on the generation of nitric oxide (no) and tumor necrosis factor-alpha (tnf-α) .
生化分析
Biochemical Properties
The compound, 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide, has been found to have weak activity against the ketol-acid reductoisomerase (KARI) of Escherichia coli . This suggests that it may interact with this enzyme, potentially influencing its function or activity .
Cellular Effects
While specific cellular effects of this compound are not fully understood, it’s known that similar compounds can influence cellular processes. For instance, some analogs have been found to inhibit the NLRP3 inflammasome, which plays a role in inflammation and is implicated in various diseases .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully known. It’s suggested that it may have a strong and slow binding activity to inhibit Escherichia coli KARI . This could involve binding interactions with this enzyme, potentially leading to its inhibition .
准备方法
The synthesis of 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide typically involves the reaction of a suitable cyclopropane derivative with a phenoxyphenyl amine. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like dichloromethane (DCM) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique properties make it valuable in materials science and organic synthesis.
相似化合物的比较
1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide can be compared with other cyclopropane derivatives, such as:
1-cyano-N-(4-bromophenyl)cyclopropane-1-carboxamide: This compound has similar structural features but includes a bromine atom, which can affect its reactivity and biological activity.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound has a sulfonamide group instead of a cyano group, leading to different chemical and biological properties.
属性
IUPAC Name |
1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-12-17(10-11-17)16(20)19-13-6-8-15(9-7-13)21-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXDTZJFLMTPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
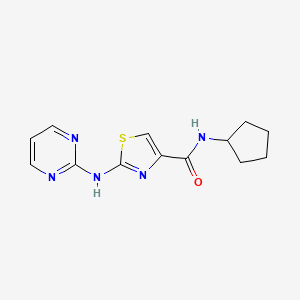

![2-[[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]-ethylamino]acetic acid;hydrochloride](/img/structure/B2994053.png)
![N-(3-(methylsulfonamido)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2994055.png)
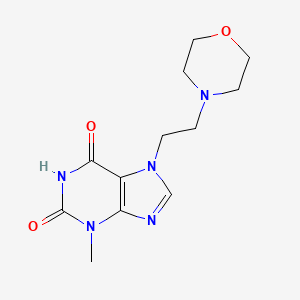
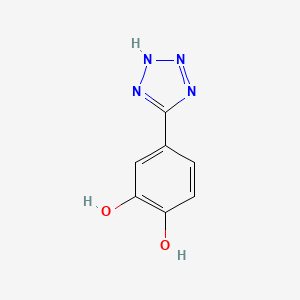
![N-{3-[([3-(acetylamino)benzyl]{[4-(tert-butyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide](/img/structure/B2994062.png)
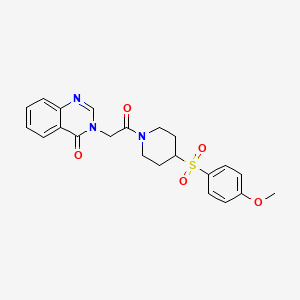
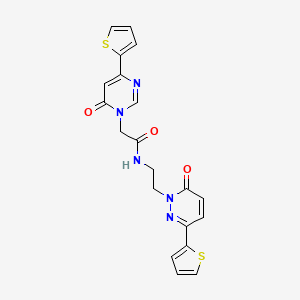
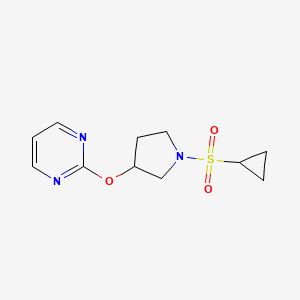

![5-[(4-chlorophenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2994068.png)
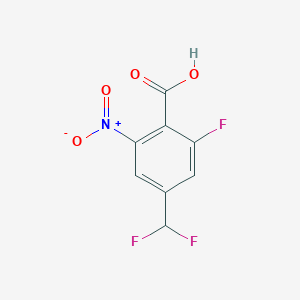
![1-(3,4-Dimethylbenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2994072.png)
